Juniper camphor

Description

This compound has been reported in Rhododendron dauricum, Humulus lupulus, and other organisms with data available.

Structure

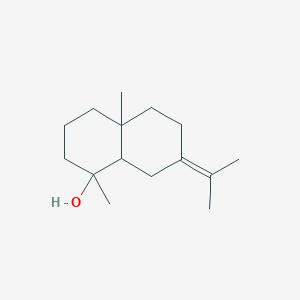

2D Structure

Properties

IUPAC Name |

1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRABSCAWZINIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(CCCC(C2C1)(C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334584 | |

| Record name | 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53840-55-4 | |

| Record name | 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of Juniper Camphor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juniper camphor (B46023), a bicyclic sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. A comprehensive understanding of its chemical structure is paramount for further research and development. This technical guide provides a detailed elucidation of the molecular architecture of juniper camphor, integrating spectroscopic data and outlining the experimental protocols utilized for its characterization. The biosynthetic pathway is also discussed, offering insights into its natural origins.

Chemical Identity and Physicochemical Properties

This compound, scientifically known as (1S,4aR,8aR)-7-isopropylidene-1,4a-dimethyldecahydro-1-naphthalenol, is a member of the eudesmane (B1671778) class of sesquiterpenoids.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O | [3][4] |

| Molecular Weight | 222.37 g/mol | [3][4] |

| CAS Number | 473-04-1 | [3] |

| Synonyms | Eudesm-7(11)-en-4-ol, (+)-Juniper Camphor, Selin-7(11)-en-4-ol | [1][2] |

Spectroscopic Data for Structural Elucidation

The determination of the intricate three-dimensional structure of this compound relies on the application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition and structural features.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available in search results |

Experimental Protocols

A generalized workflow for the isolation and structural elucidation of this compound from a plant source, such as Juniperus communis, is outlined below.

References

The Biosynthesis of Camphor in Juniperus Species: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Juniperus, a member of the Cupressaceae family, is a rich source of diverse terpenoids, many of which are of significant interest for their pharmacological and aromatic properties. Among these is camphor (B46023), a bicyclic monoterpene widely used in traditional medicine and various modern pharmaceutical applications. While the term "juniper camphor" is occasionally used in chemical databases to refer to a specific sesquiterpenoid (1-naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)-), the more prevalent and biosynthetically understood camphor in Juniperus species is the well-known monoterpene. This technical guide provides an in-depth overview of the putative biosynthetic pathway of monoterpene camphor in Juniperus, leveraging established pathways from other well-studied plant species due to the current lack of specific enzymatic data from juniper itself.

This document details the proposed enzymatic steps, presents quantitative data on camphor content in various Juniperus species, outlines representative experimental protocols for key enzymes, and provides visual diagrams of the biosynthetic pathway and associated experimental workflows.

The Biosynthetic Pathway of Camphor

The biosynthesis of camphor in plants is a multi-step process that begins with primary metabolites and proceeds through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to generate the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP). From GPP, a series of enzymatic reactions catalyzed by terpene synthases and dehydrogenases leads to the formation of camphor.[1][2]

The key steps are as follows:

-

Geranyl Diphosphate (GPP) Synthesis via the MEP Pathway : In the plastids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are synthesized through the MEP pathway. GPP synthase then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, GPP.

-

Cyclization of GPP to Bornyl Diphosphate (BPP) : The first committed step in camphor biosynthesis is the cyclization of the linear GPP molecule. This reaction is catalyzed by the enzyme (+)-bornyl diphosphate synthase (BPPS) , a monoterpene synthase.[1][3] This enzyme facilitates a complex carbocation-driven cyclization cascade to produce (+)-bornyl diphosphate.

-

Hydrolysis of BPP to Borneol : The phosphate (B84403) group is removed from bornyl diphosphate through hydrolysis to yield (+)-borneol. This step can be catalyzed by a phosphatase, or in some cases, the terpene synthase itself may produce borneol directly.

-

Oxidation of Borneol to Camphor : The final step is the NAD⁺-dependent oxidation of the hydroxyl group of (+)-borneol to a ketone, forming (+)-camphor. This reaction is catalyzed by the enzyme (+)-borneol dehydrogenase (BDH) .[4][5]

The following diagram illustrates this proposed biosynthetic pathway.

Quantitative Data: Camphor Content in Juniperus Species

The presence and concentration of camphor in the essential oils of Juniperus species can vary significantly based on the species, geographical location, plant part, and environmental conditions. The following table summarizes the percentage of camphor found in the essential oils of several Juniperus species as reported in various studies.

| Species | Plant Part | Camphor (% of Essential Oil) | Other Major Components | Reference |

| Juniperus scopulorum | Leaves | Trace amounts noted | Sabinene (49.91%), α-terpinene (9.95%), 4-terpineol (6.79%) | [6][7] |

| Juniperus sabina | Leaves (female) | Not a major component | Sabinene, γ-terpinene, δ-2-carene, terpinene-4-ol | [8] |

| Juniperus sabina | Leaves (male) | Not a major component | Sabinene, trans-sabinyl acetate | [8] |

| Juniperus communis | Berries | Present, but not a primary component | α-pinene, β-myrcene, sabinene | [9][10] |

| Juniperus phoenicea | Leaves | Not detected | α-pinene (49.15%), α-phellandrene (7.39%), myrcene (B1677589) (5.24%) | [11] |

| Juniperus phoenicea | Cones | Not detected | α-pinene (22.1%), germacrene D (7.4%) | [12] |

Note: The absence of camphor as a major component in some analyses does not preclude its biosynthesis in the species, as concentrations can be low or vary between populations.

Experimental Protocols

As specific enzymatic studies for camphor biosynthesis in Juniperus are not yet available, this section provides detailed, representative methodologies for the key enzymes, Bornyl Diphosphate Synthase (BPPS) and Borneol Dehydrogenase (BDH), based on research in other plant species.

Cloning and Functional Characterization of Bornyl Diphosphate Synthase (BPPS)

This protocol is a generalized workflow for identifying and characterizing a BPPS gene, adapted from studies on Lavandula and Salvia.[3][13]

a. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from young leaf or flower tissue of the target Juniperus species using a suitable plant RNA isolation kit.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

b. Gene Isolation:

-

Degenerate primers are designed based on conserved regions of known BPPS sequences from other plant species.

-

PCR is performed on the cDNA to amplify a partial gene fragment.

-

The full-length gene sequence is then obtained using 5' and 3' RACE (Rapid Amplification of cDNA Ends).

c. Heterologous Expression:

-

The full-length BPPS open reading frame is cloned into an expression vector (e.g., pET vector series for E. coli).

-

The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

d. Enzyme Assay and Product Identification:

-

The recombinant BPPS enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

The enzyme assay is conducted in a reaction buffer containing:

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

10 µM Geranyl Diphosphate (GPP)

-

Purified recombinant BPPS

-

-

The reaction is incubated at 30°C for 1-2 hours.

-

The product, bornyl diphosphate, is hydrolyzed to borneol by adding a phosphatase (e.g., alkaline phosphatase).

-

The resulting monoterpenols are extracted with an organic solvent (e.g., hexane).

-

Products are identified and quantified by Gas Chromatography-Mass Spectrometry (GC-MS) by comparison of retention times and mass spectra with authentic standards.

The following diagram illustrates a typical workflow for gene cloning and characterization.

References

- 1. Biosynthesis of monoterpenes: preliminary characterization of bornyl pyrophosphate synthetase from sage (Salvia officinalis) and demonstration that Geranyl pyrophosphate is the preferred substrate for cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bornyl diphosphate synthase: structure and strategy for carbocation manipulation by a terpenoid cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering of a borneol dehydrogenase from P. putida for the enzymatic resolution of camphor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Composition of the essential oils from Rocky Mountain juniper (Juniperus scopulorum), Big sagebrush (Artemisia tridentata), and White Sage (Salvia apiana). - UNT Digital Library [digital.library.unt.edu]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Essential oils, juniper - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Chemical Composition of Juniperus phoenicea and J. drupacea Essential Oils and their Biological Effects in the Choriallantoic Membrane (CAM) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bornyl-diphosphate synthase from Lavandula angustifolia: A major monoterpene synthase involved in essential oil quality - PubMed [pubmed.ncbi.nlm.nih.gov]

"juniper camphor molecular formula and exact mass"

This document provides the molecular formula and exact mass for Juniper Camphor (B46023), a sesquiterpenoid compound.[1][2] The data is presented for researchers, scientists, and drug development professionals requiring precise molecular information.

Molecular and Mass Data

The fundamental molecular properties of Juniper Camphor are summarized in the table below. This information is critical for analytical studies, chemical synthesis, and computational modeling.

| Identifier | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1][2][3][4][5] |

| Molecular Weight | 222.37 g/mol | [1][2][4][5] |

| Exact Mass | 222.198365 Da | [3][4] |

This compound is identified as a sesquiterpene compound.[1] It is found in the high-boiling fraction of camphor, known as camphor blue oil.[1] The systematic IUPAC name for one of its stereoisomers is (1R,4aR,8aR)-1,4a-dimethyl-7-(propan-2-ylidene)-decahydronaphthalen-1-ol.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy (+)-Juniper Camphor [smolecule.com]

- 3. persianherb.com [persianherb.com]

- 4. (1R,4aR,8aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol | C15H26O | CID 5318734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)- | C15H26O | CID 521214 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Crystalline Juniper Camphor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Juniper camphor (B46023), a bicyclic sesquiterpenoid, is a naturally occurring compound predominantly isolated from various species of the Juniperus genus, such as Juniperus ashei and Juniperus communis[1]. Structurally identified as (1S,4aR,8aR)-7-isopropylidene-1,4a-dimethyldecahydro-1-naphthalenol, it is a colorless crystalline solid with a characteristic camphor-like odor[1][2]. This compound is of significant interest to researchers due to its notable biological activities, including broad-spectrum antimicrobial and nematocidal effects[1][2]. Its physicochemical properties, particularly its moderate hydrophobicity, are crucial for its interaction with biological lipid membranes and inform its potential applications in pharmacology and drug development[1]. This document provides an in-depth overview of the known physicochemical properties of crystalline juniper camphor, details common experimental protocols for their determination, and outlines key biological mechanisms.

Chemical and Structural Profile

The fundamental identity of this compound is defined by its molecular structure and chemical identifiers. It belongs to the eudesmane (B1671778) class of sesquiterpenes[3].

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (1R,4aR,8aR)-1,4a-dimethyl-7-(propan-2-ylidene)-decahydronaphthalen-1-ol | [3] |

| Synonyms | (+)-Juniper Camphor, Eudesm-7(11)-en-4-ol, Selin-7(11)-en-4α-ol | [4][5] |

| CAS Number | 473-04-1 | [2][5][6][7] |

| Molecular Formula | C₁₅H₂₆O | [1][2][3][5] |

| Molecular Weight | 222.37 g/mol | [1][2][3][5] |

| InChI Key | STRABSCAWZINIF-RBSFLKMASA-N |[3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, which is critical for formulation, delivery, and biological activity studies.

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value(s) | Source(s) |

|---|---|---|

| Appearance | Colorless crystalline solid | [2] |

| Odor | Characteristic camphor-like, woody, sweet | [2][5] |

| Melting Point | 165 - 166.5 °C | [2] |

| Boiling Point | 301.4 °C to 315 °C (Predicted/Estimated) | [2][5][6] |

| Density | 0.964 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 105.9 °C to 127.7 °C (Predicted/Estimated) | [2][5][6] |

| Vapor Pressure | 0.0006 hPa @ 20°C; 0.0011 hPa @ 25°C (Estimated) | [5] |

| Refractive Index | 1.587 (Predicted) |[2] |

Solubility and Partitioning Behavior

This compound is characterized by its limited aqueous solubility and preference for nonpolar environments, typical of lipophilic sesquiterpenoids[3].

Table 3: Solubility and Partition Coefficient Data for this compound

| Property | Value(s) | Method/Source |

|---|---|---|

| Water Solubility | Practically insoluble; 0.089 g/L; 6.592 mg/L @ 25°C | ALOGPS[4], Estimated[3][6] |

| Solvent Solubility | Soluble in organic solvents (e.g., alcohol, hexane) | [2][6][8] |

| logP (Octanol/Water) | 3.51 - 5.123 | Varies by prediction model (ChemAxon, ALOGPS, XLogP3-AA)[1][2][3][4][5][6] |

| pKa (Strongest Basic) | -0.45 (Predicted) | ChemAxon[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 4: Key Spectroscopic Data for this compound

| Technique | Key Signals / Fragments | Interpretation | Source(s) |

|---|---|---|---|

| NMR | δ 1.25 (singlet), δ 4.12 (broad singlet) | Corresponds to isopropylidene methyl groups and the hydroxyl proton, respectively. | [1] |

| Mass Spectrometry | m/z 204 [M-H₂O]⁺, m/z 161 [C₁₀H₁₇O]⁺ | Confirms the loss of a water molecule and subsequent ring reorganization. | [1] |

| Gas Chromatography (RI) | 1681 (SE-30, Polydimethyl siloxane columns) | Retention Index for identification in complex mixtures like essential oils. |[9] |

Experimental Protocols

This section details methodologies for the extraction of this compound and the determination of its key physicochemical properties.

Extraction and Crystallization of this compound

This compound is typically isolated from the essential oil of juniper species, often from the high-boiling fraction of camphor blue oil[1][10].

Protocol 1: Ultrasound-Assisted Maceration

-

Preparation : Grind dried plant material (e.g., juniper berries) to a fine powder.

-

Extraction : Suspend the powder in a suitable solvent (acetone has shown high efficiency for sesquiterpenoids) in a flask[1].

-

Ultrasonication : Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

Filtration : Filter the mixture to separate the extract from the solid plant residue.

-

Concentration : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Purification : The crude extract can be further purified by fractional distillation to isolate the high-boiling point fraction containing this compound[1].

-

Crystallization : Dissolve the purified fraction in a minimal amount of a suitable hot solvent (e.g., hexane) and allow it to cool slowly. The crystalline this compound will precipitate out and can be collected by filtration.

Protocol 2: Steam Distillation

-

Setup : Place fresh or dried juniper plant material in a distillation flask with water.

-

Distillation : Heat the flask to generate steam, which passes through the plant material, volatilizing the essential oils.

-

Condensation : The steam and oil vapor mixture is passed through a condenser, where it cools and liquefies.

-

Separation : Collect the distillate in a separating funnel. The essential oil, being immiscible with water, will form a separate layer and can be collected. Camphor compounds are susceptible to crystallization within the condenser[8].

-

Fractionation : The collected essential oil can then be fractionally distilled to isolate this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity for a crystalline solid.

Protocol 3: Capillary Melting Point Determination

-

Sample Preparation : Finely powder a small amount of dry, crystalline this compound.

-

Loading : Pack a small amount of the powder into a capillary tube, ensuring a height of 2-3 mm.

-

Measurement : Place the capillary tube in a calibrated melting point apparatus.

-

Heating : Heat the apparatus rapidly to about 15-20°C below the expected melting point (165°C), then reduce the heating rate to 1-2°C per minute.

-

Observation : Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the traditional approach for experimentally determining logP.

Protocol 4: Shake-Flask Method for logP

-

Preparation : Prepare a solution of this compound in 1-octanol. The octanol (B41247) and water phases should be mutually saturated before the experiment by mixing them and allowing them to separate.

-

Partitioning : Add a known volume of the this compound/octanol solution to a known volume of the water phase in a separatory funnel.

-

Equilibration : Shake the funnel for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

-

Separation : Allow the two phases (octanol and water) to separate completely.

-

Quantification : Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., GC-MS, HPLC-UV).

-

Calculation : Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Biological Activities and Putative Mechanisms

This compound demonstrates significant biological activity, which is an area of active research.

-

Antimicrobial Activity : It exhibits broad-spectrum antimicrobial effects, with reported Minimum Inhibitory Concentrations (MICs) of 62.5 µg/mL against both Staphylococcus aureus and Escherichia coli[1].

-

Nematocidal Activity : The compound is effective against the nematode Caenorhabditis elegans, with a reported LC₅₀ of 45 µg/mL[1]. This activity is attributed to the disruption of the mitochondrial membrane potential, a critical process for cellular energy production and survival[1].

Conclusion

Crystalline this compound is a well-characterized sesquiterpenoid with distinct physicochemical properties that underpin its biological activity. Its high lipophilicity (logP > 4.0) and specific crystalline structure are key to its function. The data and protocols summarized in this guide provide a foundational resource for professionals in natural product chemistry, pharmacology, and drug development, facilitating further research into the therapeutic potential of this compound. Standardized experimental methodologies are crucial for ensuring the reproducibility and accuracy of data across different studies.

References

- 1. This compound (53840-55-4) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. Buy (+)-Juniper Camphor [smolecule.com]

- 4. Showing Compound this compound (FDB007804) - FooDB [foodb.ca]

- 5. scent.vn [scent.vn]

- 6. This compound, 473-04-1 [thegoodscentscompany.com]

- 7. This compound | 473-04-1 [chemicalbook.com]

- 8. sonora.tamu.edu [sonora.tamu.edu]

- 9. Yuniper camphor [webbook.nist.gov]

- 10. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Juniper Camphor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of juniper camphor (B46023), a bicyclic monoterpene commonly found in the essential oils of various juniper species. For the purposes of this guide, "juniper camphor" is considered chemically identical to standard camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one). The primary ionization technique discussed is Electron Ionization (EI), a hard ionization method that induces extensive and reproducible fragmentation, which is invaluable for structural elucidation.

Electron Ionization Mass Spectrum of Camphor

Under standard Electron Ionization (EI) conditions, typically at 70 eV, the camphor molecule (C₁₀H₁₆O, molecular weight: 152.23 g/mol ) undergoes significant fragmentation. The resulting mass spectrum is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 152.

Quantitative Data of Major Fragment Ions

The principal fragment ions and their relative intensities are crucial for the unambiguous identification of camphor in complex mixtures such as essential oils. The data presented below is a summary of typical fragmentation patterns observed in the mass spectrum of camphor.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 152 | [C₁₀H₁₆O]⁺ (Molecular Ion) | 25-35 |

| 108 | [C₈H₁₂]⁺ | 45-55 |

| 95 | [C₇H₇]⁺ | 100 (Base Peak) |

| 81 | [C₆H₉]⁺ | 50-60 |

| 69 | [C₅H₉]⁺ | 20-30 |

| 55 | [C₄H₇]⁺ | 20-30 |

| 41 | [C₃H₅]⁺ | 30-40 |

Note: Relative intensities can vary slightly between different instruments and experimental conditions.

Proposed Fragmentation Pathways of Camphor

The fragmentation of the camphor molecular ion is a complex process involving various bond cleavages and rearrangements. The following diagram illustrates the proposed pathways leading to the formation of the major fragment ions.

Caption: Proposed Electron Ionization fragmentation pathways of camphor.

Experimental Protocols for GC-MS Analysis

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique allows for the separation of camphor from other volatile components in a sample matrix, followed by its identification based on its mass spectrum.

Sample Preparation: Hydrodistillation of Juniper Berries/Leaves

-

Maceration: Weigh approximately 50-100 g of fresh or dried juniper plant material (e.g., berries, leaves). If necessary, coarsely grind the material to increase the surface area.

-

Hydrodistillation: Place the macerated plant material in a round-bottom flask with distilled water (e.g., 500 mL). Connect the flask to a Clevenger-type apparatus.

-

Extraction: Heat the flask to boiling and continue the distillation for 3-4 hours. The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

-

Drying and Storage: Separate the essential oil from the aqueous phase. Dry the oil over anhydrous sodium sulfate. Store the extracted oil in a sealed, dark vial at 4°C.

GC-MS Instrumentation and Conditions

The following table outlines a typical set of parameters for the GC-MS analysis of juniper essential oil to identify camphor.

| Parameter | Specification |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 or 100:1) |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 60°C for 2 min, then ramp at 3°C/min to 240°C, and hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 amu |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Solvent Delay | 3-5 min |

Data Analysis

The identification of camphor is achieved by comparing the retention time and the acquired mass spectrum of the corresponding chromatographic peak with a reference spectrum from a spectral library, such as the NIST/Wiley library. The characteristic fragment ions at m/z 152, 108, 95, 81, 69, 55, and 41 should be present with their expected relative intensities.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound from sample collection to data interpretation.

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and a practical framework for its analysis. Researchers are encouraged to optimize the provided protocols based on their specific instrumentation and analytical objectives.

The Occurrence and Concentration of Camphor in Juniper Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023), a bicyclic monoterpene ketone, is a well-known natural compound with a history of medicinal use. It is found in the essential oils of various plants, including several species of the genus Juniperus. The presence and concentration of camphor in juniper essential oils contribute significantly to their chemical profile and potential therapeutic applications. This technical guide provides an in-depth overview of the occurrence and concentration of camphor in essential oils derived from different juniper species. It includes a comprehensive summary of quantitative data, detailed experimental protocols for extraction and analysis, and a visualization of the key signaling pathway modulated by camphor.

Data Presentation: Camphor Concentration in Juniperus Species Essential Oils

The concentration of camphor in juniper essential oils exhibits considerable variation depending on the species, geographical location, plant part used for extraction, and environmental conditions. The following table summarizes the reported quantitative data for camphor in the essential oils of various Juniperus species.

| Juniperus Species | Plant Part | Camphor Concentration (%) | Reference(s) |

| Juniperus osteosperma | Foliage | 3.9 - 31.1 | |

| Juniperus scopulorum | Not Specified | Not a primary constituent | [[“]] |

| Juniperus monosperma | Leaves | 8.5 | [2] |

| Juniperus communis | Berries | Present, but not a major component | [3] |

| Juniperus macrocarpa | Leaves | 0.3 ± 0.03 | [4] |

| Juniperus oxycedrus | Leaves | Trace | [4] |

| Juniperus phoenicea | Berries | 1.0 | |

| Juniperus polycarpos | Leaves | 0.7 - 4.5 | [5] |

| Juniperus excelsa | Leaves & Twigs | Not a primary constituent | [6] |

Note: The concentration ranges reflect the natural variability of camphor content within the same species. "Not a primary constituent" indicates that while camphor may be present, it is not among the most abundant compounds in the essential oil of that particular species according to the cited sources. "Trace" indicates a very low, often unquantified, amount.

Experimental Protocols

The extraction and quantification of camphor from juniper species are typically performed using hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS). The following sections provide detailed methodologies for these key experiments.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.

Materials and Apparatus:

-

Fresh or dried juniper plant material (e.g., leaves, berries)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Grinder or blender

-

Round-bottom flask

-

Condenser

-

Collection vessel

Procedure:

-

Plant Material Preparation: The collected plant material should be cleaned of any foreign matter. For optimal extraction, especially from berries, the material should be ground or crushed to increase the surface area.[7]

-

Apparatus Setup: Assemble the Clevenger-type apparatus with a round-bottom flask of appropriate size (e.g., 2 L for 100-200 g of plant material). The flask is placed on a heating mantle.

-

Charging the Flask: Place the prepared plant material into the round-bottom flask. Add a sufficient amount of distilled water to cover the material completely (e.g., a 1:10 plant material to water ratio).

-

Distillation: Heat the flask using the heating mantle. The water will boil and the steam will pass through the plant material, carrying the volatile essential oil components.

-

Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The condensate flows into the collection tube of the Clevenger apparatus. Due to the immiscibility and lower density of the essential oil compared to water, it will form a layer on top of the hydrosol (aromatic water).

-

Duration: The hydrodistillation process is typically carried out for a period of 3 to 6 hours to ensure complete extraction of the essential oil.

-

Oil Separation and Drying: After the distillation is complete, the essential oil is carefully collected from the Clevenger apparatus. To remove any residual water, the oil can be dried over anhydrous sodium sulfate (B86663) and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.

Instrumentation and Conditions:

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) for quantitative analysis and coupled to a mass spectrometer (MS) for identification.

-

Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the components based on their boiling points. A typical program might be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 10 minutes.

-

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 1:50. The injector temperature is usually set to 250°C.

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Procedure:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC.

-

Separation and Detection: The volatile components are separated in the GC column based on their retention times. The separated components are then detected by the FID and the MS.

-

Component Identification: The identification of camphor and other components is achieved by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

-

Quantification: The relative percentage of each component is calculated from the FID peak areas without the use of correction factors. The percentage of camphor is determined by dividing the peak area of camphor by the total peak area of all components in the chromatogram and multiplying by 100.

Signaling Pathway Visualization

Camphor is known to interact with several members of the Transient Receptor Potential (TRP) channel superfamily, which are involved in thermosensation and nociception. The following diagram illustrates the interaction of camphor with key TRP channels.

Caption: Interaction of Camphor with TRP Channels.

This diagram illustrates that camphor activates the TRP channels TRPV1, TRPV3, and TRPM8.[[“]][9] This activation leads to sensations of warmth and coolness.[10][11] Notably, the activation of TRPV1 by camphor also leads to its rapid and strong desensitization, a mechanism believed to contribute to camphor's analgesic effects.[2][12]

Conclusion

This technical guide provides a comprehensive overview of the occurrence and concentration of camphor in the essential oils of various Juniperus species, highlighting the significant variability that exists. The detailed experimental protocols for hydrodistillation and GC-MS analysis offer a practical framework for researchers in the field. Furthermore, the visualization of the signaling pathway involving TRP channels provides insight into the molecular mechanism underlying some of camphor's known physiological effects. This information is valuable for researchers, scientists, and drug development professionals interested in the chemical composition and therapeutic potential of juniper essential oils and their constituents.

References

- 1. consensus.app [consensus.app]

- 2. Camphor Activates and Strongly Desensitizes the Transient Receptor Potential Vanilloid Subtype 1 Channel in a Vanilloid-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Herbal Compounds and Toxins Modulating TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academics.su.edu.krd [academics.su.edu.krd]

- 7. oilextech.com [oilextech.com]

- 8. consensus.app [consensus.app]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Camphor? [synapse.patsnap.com]

- 11. academic.oup.com [academic.oup.com]

- 12. jneurosci.org [jneurosci.org]

An In-depth Technical Guide to the Isomers and Stereochemistry of (+)-Juniper Camphor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Juniper camphor (B46023), a bicyclic sesquiterpenoid alcohol, is a natural product found in various aromatic plants, notably in species of the Juniperus genus. Its complex stereochemistry, arising from multiple chiral centers, gives rise to a number of stereoisomers, each with potentially unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the isomers and stereochemistry of (+)-juniper camphor, including its structural features, physicochemical properties, and methods for its isolation and stereochemical analysis. While specific comparative data for all stereoisomers remains limited in publicly available literature, this guide consolidates the existing knowledge and provides detailed experimental methodologies based on established techniques for the analysis of chiral terpenoids.

Introduction

(+)-Juniper camphor, also known by its IUPAC name (1R,4aR,8aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol, belongs to the eudesmane (B1671778) class of sesquiterpenoids[1][2]. These compounds are characterized by a decahydronaphthalene (B1670005) skeleton. The stereochemistry of these molecules is of critical importance as it dictates their three-dimensional structure and, consequently, their interactions with biological systems. Understanding the nuances of each stereoisomer is paramount for researchers in fields such as natural product chemistry, pharmacology, and drug development.

Stereochemistry of (+)-Juniper Camphor

The structure of juniper camphor contains three chiral centers, giving rise to 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The "(+)" designation in (+)-juniper camphor indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. Its enantiomer, (-)-juniper camphor, would rotate plane-polarized light in a counter-clockwise direction to an equal but opposite degree. The other stereoisomers are diastereomers of (+)-juniper camphor.

The specific stereoisomer designated as (+)-juniper camphor has the CAS number 473-04-1[2][3].

Physicochemical Properties

Table 1: Physicochemical Properties of (+)-Juniper Camphor

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O | [2][3] |

| Molecular Weight | 222.37 g/mol | [2] |

| Melting Point | 165-166.5 °C | [4] |

| Boiling Point | ~315 °C (estimated) | [2] |

| Flash Point | ~117.27 °C (estimated) | [2] |

| Solubility | Soluble in ethanol, methanol, isopropanol (B130326). Insoluble in water. | [2] |

| Optical Rotation | Data not available in a comparative format for all isomers. |

Note: The lack of a comprehensive, publicly available dataset for the specific rotation of all this compound stereoisomers highlights a gap in the current scientific literature.

Experimental Protocols

Isolation of (+)-Juniper Camphor from Plant Material

The following is a generalized protocol for the isolation of essential oils rich in sesquiterpenoids from Juniperus species, which can be adapted for the targeted isolation of this compound.

Protocol 1: Steam Distillation of Juniper Berries

-

Sample Preparation: Fresh or dried juniper berries are ground to a coarse powder to increase the surface area for extraction.

-

Steam Distillation:

-

The ground plant material is placed in a distillation flask with water (typically a 1:10 plant material to water ratio).

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.

-

-

Separation:

-

The essential oil, being less dense than water, will form a layer on top of the aqueous phase.

-

The oil layer is separated from the aqueous layer using a separatory funnel.

-

-

Drying and Storage:

-

Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.

-

The dried essential oil is then stored in a sealed, airtight container, protected from light, at a low temperature to prevent degradation.

-

Stereoselective Separation of this compound Isomers

The separation of stereoisomers is a challenging but crucial step in their characterization. Chiral chromatography is the most effective method for this purpose.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

This protocol is a general guideline and requires optimization for the specific isomers of this compound.

-

Column Selection: A chiral stationary phase (CSP) is essential. For sesquiterpenoids, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

-

Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is a critical parameter for achieving separation and must be optimized.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Flow Rate: A flow rate of 0.5-1.5 mL/min is a common starting point.

-

Temperature: The column temperature should be controlled, typically between 20-40 °C, as it can significantly affect the separation.

-

Detection: The wavelength for detection should be chosen based on the UV absorbance of this compound.

-

-

Sample Preparation and Injection:

-

A dilute solution of the this compound isomer mixture is prepared in the mobile phase.

-

The sample is filtered through a 0.45 µm filter before injection.

-

-

Data Analysis: The retention times of the different stereoisomers are used to identify and quantify them.

Protocol 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis

-

Column Selection: A chiral capillary column is required. Cyclodextrin-based stationary phases are commonly used for the separation of terpene enantiomers.

-

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Injector: A split/splitless injector is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: An optimized temperature program is crucial for separating the isomers. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds.

-

Mass Spectrometer: Operated in either full scan mode to identify compounds or selected ion monitoring (SIM) mode for targeted quantification.

-

-

Sample Preparation and Injection: A dilute solution of the sample in a volatile organic solvent is injected into the GC.

-

Data Analysis: The retention times and mass spectra are used to identify the different enantiomers.

Biological Activity and Stereochemistry

While the biological activities of essential oils from Juniperus species, which contain a mixture of terpenes including this compound, have been investigated for their antimicrobial and anti-inflammatory properties, there is a significant lack of data specifically correlating the stereochemistry of individual this compound isomers to their biological effects.

Eudesmane sesquiterpenoids, the class to which this compound belongs, have been shown to modulate inflammatory signaling pathways, including the NF-κB and STAT3 pathways[1][4]. It is highly probable that the specific stereochemistry of each this compound isomer will influence its binding affinity to target proteins within these pathways, leading to differences in their biological activity. However, dedicated studies to confirm this for this compound isomers are needed.

Logical and Experimental Workflows

Due to the absence of specific signaling pathway diagrams for (+)-juniper camphor in the literature, the following diagrams illustrate the logical workflow for its isolation, separation, and characterization.

Caption: Workflow for Isolation and Characterization.

Caption: Workflow for Stereochemical Analysis.

Conclusion

(+)-Juniper camphor presents a fascinating case study in stereochemistry, with its multiple chiral centers giving rise to a diverse array of stereoisomers. While the fundamental physicochemical properties of the parent compound are known, a comprehensive comparative analysis of all its isomers is a clear area for future research. The experimental protocols outlined in this guide, based on established methodologies for chiral natural products, provide a solid foundation for researchers aiming to isolate, separate, and characterize these elusive stereoisomers. Further investigation into the stereospecific biological activities of this compound isomers holds significant promise for the discovery of novel therapeutic agents. The logical workflows presented here offer a roadmap for such investigations, from initial isolation to final stereochemical assignment and biological evaluation.

References

- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. This compound, 473-04-1 [thegoodscentscompany.com]

- 4. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Juniper Camphor and Camphor in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profiles of juniper camphor (B46023) and the more common camphor in a range of organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on the solubility characteristics of these terpenoid compounds.

Introduction: Distinguishing Juniper Camphor from Camphor

It is crucial to differentiate between this compound and camphor, as they are distinct chemical entities with different molecular formulas and structures.

-

This compound , a sesquiterpenoid with the molecular formula C15H26O, is a colorless crystalline solid.[1] It is utilized in the fragrance industry for its woody scent and is also found in various personal care products due to its antimicrobial and insecticidal properties.[1]

-

Camphor , a monoterpenoid with the molecular formula C10H16O, exists in two enantiomeric forms, (+)-camphor and (-)-camphor.[2] It is a waxy, transparent solid with a characteristic penetrating aroma and is used in a variety of applications, including as a plasticizer, in cosmetics, and in pharmaceuticals.[3]

This guide will address the solubility of both compounds separately to ensure clarity and accuracy.

Solubility Profile of this compound (C15H26O)

This compound is generally characterized as being insoluble in water but soluble in organic solvents.[1]

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 25°C.

| Solvent | Solubility (g/L) at 25°C |

| Ethanol (B145695) | 237.21 |

| Methanol | 225.74 |

| Isopropanol | 199.36 |

| Water | 0.47 |

Data sourced from Scent.vn[4]

Solubility Profile of Camphor (C10H16O)

Camphor is known to be soluble in a variety of organic solvents.[5] It is freely soluble in ethanol (95%), diethyl ether, and carbon disulfide, and slightly soluble in water.[6]

Quantitative Solubility Data for Camphor

The following table presents the quantitative solubility data for camphor in several organic solvents.

| Solvent | Solubility | Temperature |

| Ethanol | ~30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | Not Specified |

| Water | 0.12 g/100 mL | 25 °C |

| Alcohol | 1 g in 1 mL | 25 °C |

| Ether | 1 g in 1 mL | 25 °C |

| Chloroform | 1 g in 0.5 mL | 25 °C |

Data for Ethanol, DMF, and DMSO sourced from Cayman Chemical.[2] Data for Water, Alcohol, Ether, and Chloroform sourced from PubChem.[7]

Qualitative Solubility of Camphor

Camphor is also reported to be soluble in acetone (B3395972) and acetic acid.[5]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a critical step in the physicochemical characterization of a compound. The isothermal shake-flask method is a widely recognized and reliable technique for this purpose.[8]

Isothermal Shake-Flask Method

This method involves equilibrating a suspension of the solid compound in the solvent of interest at a constant temperature until saturation is reached.

Procedure:

-

Preparation: An excess amount of the solid compound (this compound or camphor) is added to a known volume of the organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated, typically by shaking or stirring, in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.[7][9] Preliminary studies are often conducted to determine the necessary equilibration time.[7]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.45 µm pore size).[7][9]

-

Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is then determined using a suitable analytical method.

Analytical Methods for Quantification

Several analytical techniques can be employed to accurately measure the concentration of camphor in the saturated solvent.

High-Performance Liquid Chromatography (HPLC):

A novel HPLC method with DAD (Diode Array Detector) has been developed for the determination of camphor.[1] This method offers high selectivity and sensitivity for quantifying camphor in various samples.[1][10]

-

Column: A C18 column is typically used for the chromatographic separation.[10]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like acetic acid to improve peak shape.[10]

-

Detection: Camphor can be detected by UV absorbance, with a maximum absorbance around 288-291 nm.[2][11]

-

Quantification: An internal standard, such as 4-N,N-dimethylaminobenzaldehyde, can be used to improve the accuracy and precision of the quantification.[1]

Gravimetric Analysis:

For less volatile solutes, a gravimetric method can be used.[12] This involves evaporating a known volume of the saturated filtrate to dryness and weighing the remaining solid residue.[12] However, due to the volatility of camphor, this method may be less accurate unless performed under carefully controlled conditions to prevent loss of the analyte during evaporation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. GRAVIMETRIC | PDF | Solubility | Analytical Chemistry [scribd.com]

- 6. Experiment 1. Solubility of Organic Compounds | PDF | Solution | Properties Of Water [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation | Scilit [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide on the Thermodynamic Stability and Properties of Juniper Camphor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juniper camphor (B46023), a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O, is a naturally occurring compound found in various aromatic plants.[1] Its characteristic woody and camphoraceous aroma has led to its use in fragrances and traditional medicine. This technical guide provides a comprehensive overview of the thermodynamic stability and physicochemical properties of juniper camphor, alongside an exploration of its potential biological activities. Due to the limited availability of specific experimental thermodynamic data for this compound, this guide incorporates data from the structurally related monoterpenoid, camphor, for comparative analysis, alongside standardized experimental protocols for the determination of these properties. Furthermore, potential signaling pathways modulated by this compound are discussed based on the known activities of other sesquiterpenoids.

Physicochemical Properties

This compound is a bicyclic sesquiterpenoid alcohol. Its fundamental physicochemical properties are summarized in Table 1. Many of the currently available data points are based on estimations and require experimental verification for precise drug development applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| CAS Number | 473-04-1 | [1] |

| Appearance | Colorless crystalline solid | |

| Boiling Point (estimated) | 301.41 °C @ 760 mmHg | |

| Flash Point (estimated) | 117.27 °C | [1] |

| Vapor Pressure (estimated) | 0.0011 hPa @ 25°C | [1] |

| Water Solubility (estimated) | 0.47 g/L @ 25°C | |

| logP (estimated) | 3.9 | [1] |

Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound is a critical parameter influencing its shelf-life, formulation, and bioavailability. Key indicators of thermodynamic stability include the enthalpy of fusion and data obtained from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Comparative Thermodynamic Data

Table 2: Thermodynamic Properties of Camphor (for comparative purposes)

| Property | Value | Temperature (K) | Method | Reference |

| Enthalpy of Fusion (ΔfusH) | 6.820 kJ/mol | 451.5 | DH | |

| Entropy of Fusion (ΔfusS) | 15.10 J/mol·K | 451.5 | DH | |

| Enthalpy of Sublimation (ΔsubH) | 51.5 ± 2.6 kJ/mol | 283 | HSA | |

| Constant Pressure Heat Capacity of Solid (Cp,solid) | 271.2 J/mol·K | 298.1 | DH | |

| Enthalpy of Combustion of Solid (ΔcH°solid) | -5902 ± 3 kJ/mol | Ccb | ||

| Enthalpy of Formation of Solid (ΔfH°solid) | -319 ± 3 kJ/mol | Ccb |

Method Acronyms: DH - Direct Calorimetry, HSA - Heat of Sublimation Analysis, Ccb - Combustion Calorimetry

Experimental Protocols for Thermodynamic Analysis

To facilitate further research and the generation of specific data for this compound, this section outlines standardized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and specific heat capacity (Cp) of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of purified this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp up to 200°C at a heating rate of 10°C/min.

-

Hold isothermally for 2 minutes.

-

Cool down to 25°C at a rate of 10°C/min.

-

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting. The area under the melting endotherm is integrated to calculate the enthalpy of fusion. The specific heat capacity can be determined by analyzing the heat flow in a region without thermal transitions.

Workflow for DSC Analysis:

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a ceramic TGA pan.

-

Instrument Calibration: Calibrate the TGA instrument for mass using certified calibration weights and for temperature using a suitable standard (e.g., calcium oxalate).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Workflow for TGA Analysis:

Biological Activities and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by isolated this compound are limited, the broader class of sesquiterpenoids is known to possess significant biological activities, including anti-inflammatory and antimicrobial effects. Essential oils rich in this compound have demonstrated notable antibacterial properties.

Anti-inflammatory Activity

Sesquiterpenoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism for this compound's anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Proposed Anti-inflammatory Signaling Pathway:

Antimicrobial Activity

The antimicrobial mechanism of sesquiterpenoids often involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death. This is attributed to the lipophilic nature of these compounds, allowing them to integrate into the lipid bilayer of the cell membrane.

Logical Relationship for Antimicrobial Action:

Conclusion

This compound presents an interesting profile as a natural product with potential applications in the pharmaceutical and fragrance industries. This guide has summarized the available physicochemical and comparative thermodynamic data, while also providing standardized protocols for further experimental investigation. The exploration of its biological activities suggests promising anti-inflammatory and antimicrobial properties, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, and through the disruption of microbial cell membranes. Further research, particularly the acquisition of specific experimental thermodynamic data and detailed mechanistic studies of its biological effects, is crucial for the full realization of this compound's therapeutic potential.

References

A Comprehensive Technical Review of Juniper Camphor's Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the bioactive properties of camphor (B46023) found in various Juniperus species. This document summarizes key findings on its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities, presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows. While much of the existing research focuses on the essential oils of Juniperus as a whole, this guide consolidates available data to infer the significant contribution of camphor to the observed therapeutic effects.

Chemical Profile of Camphor in Juniperus Species

Camphor, a bicyclic monoterpene ketone, is a significant constituent of the essential oil of several Juniperus species. Its presence and concentration can vary depending on the species, geographical location, and the part of the plant used for extraction. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying camphor in essential oil samples.

Table 1: Camphor Content in Various Juniperus Species Essential Oils

| Juniperus Species | Plant Part | Camphor Percentage (%) | Reference |

| Juniperus scopulorum | Not Specified | 28.63 | [1] |

| Juniperus horizontalis | Leaves | 8.49 ("thyme camphor") | [2] |

| Juniperus oxycedrus | Not Specified | Present, variable | [3] |

Bioactivity of Juniper Camphor and Camphor-Containing Juniper Essential Oils

The bioactivity of juniper essential oils is often attributed to the synergistic effects of its various components, with camphor being a key contributor to several therapeutic properties.

Antimicrobial Activity

Essential oils from Juniperus species containing camphor have demonstrated significant antimicrobial effects against a range of pathogenic bacteria. The primary methods for evaluating this activity are the agar (B569324) well diffusion and disc diffusion assays.

Table 2: Antibacterial Activity of Camphor-Containing Juniperus Essential Oils

| Juniperus Species | Bacterial Strain | Inhibition Zone (mm) | Test Method | Reference |

| Juniperus procera | Staphylococcus aureus | 30.5 ± 0.70 | Agar Well Diffusion | [4] |

| Bacillus cereus | 34.5 ± 0.70 | Agar Well Diffusion | [4] | |

| Escherichia coli | 28.5 ± 0.70 | Agar Well Diffusion | [4] | |

| Pseudomonas aeruginosa | 24.0 ± 1.41 | Agar Well Diffusion | [4] | |

| Juniperus horizontalis | Enterococcus faecalis | 32 | Disc Diffusion | [2] |

| Pseudomonas aeruginosa | 12 | Disc Diffusion | [2] |

Antioxidant Activity

The antioxidant potential of juniper essential oils is a key area of investigation. This activity is often attributed to the presence of various terpenes, including camphor.[5][6] Standard in vitro assays to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay.

Table 3: Antioxidant Activity of Camphor-Containing Juniperus Essential Oils

| Juniperus Species | Assay | IC50 Value (mg/mL) | Reference |

| Juniperus komarovii | DPPH | 11.94 | [5] |

| Juniperus sabina | DPPH | 13.51 | [5] |

| Juniperus formosana | DPPH | 20.23 | [5] |

| Juniperus convallium | DPPH | 29.87 | [5] |

| Juniperus tibetica | DPPH | 33.15 | [5] |

| Juniperus przewalskii | DPPH | 45.62 | [5] |

| Juniperus communis | DPPH | 0.944 | [7] |

| Juniperus communis | Hydroxyl Radical Scavenging | 0.0000235 | [7] |

| Juniperus oxycedrus | DPPH | 0.03123 - 0.03196 | [8] |

Anti-inflammatory Activity

Camphor is known for its anti-inflammatory properties. While specific studies on this compound's anti-inflammatory mechanisms are limited, research on camphor from other sources and on Juniperus extracts suggests a role in modulating inflammatory pathways. A key pathway implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and enzymes like iNOS, which produces nitric oxide (NO).

Cytotoxic and Anticancer Activity

The cytotoxic effects of Juniperus extracts and their components against various cancer cell lines have been reported. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability and the cytotoxic potential of compounds. Camphor has been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms that can involve the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, leading to the activation of caspase cascades.[11][12]

Table 4: Cytotoxic Activity of Juniperus Extracts

| Juniperus Species/Compound | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Juniperus virginiana | NB-4 (promyelocytic leukemia) | 0.5 - 5 | [13] |

| Juniperus chinensis | NB-4 (promyelocytic leukemia) | 0.5 - 5 | [13] |

| Juniperus communis | NB-4 (promyelocytic leukemia) | 0.5 - 5 | [13] |

| Juniperus oxycedrus extract | COR-L23 (lung carcinoma) | 26.0 (methanol extract) | [14] |

| 39.1 (ethyl acetate (B1210297) extract) | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling

Objective: To identify and quantify the chemical constituents of Juniperus essential oil, including camphor.

Protocol:

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., n-hexane or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column temperature is gradually increased in a programmed manner to separate the components based on their boiling points and polarity.

-

Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The resulting mass spectra are compared with a reference library (e.g., NIST) to identify the compounds. The relative percentage of each component is calculated based on the peak area in the chromatogram.

Agar Well Diffusion Assay for Antimicrobial Activity

Objective: To assess the ability of juniper essential oil to inhibit the growth of pathogenic bacteria.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland turbidity).

-

Plate Preparation: Spread the bacterial inoculum evenly onto the surface of a sterile Mueller-Hinton Agar plate.

-

Well Creation: Aseptically create wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 100 µL) of the juniper essential oil to each well. A positive control (antibiotic) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To measure the ability of this compound or essential oil to scavenge free radicals.

Protocol:

-

Sample and Standard Preparation: Prepare a series of dilutions of the test sample and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a solution of DPPH in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound or essential oil on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizations of Pathways and Workflows

Experimental Workflow for Bioactivity Screening

Caption: Workflow for bioactivity screening of juniper essential oil.

Simplified NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Intrinsic Apoptosis Pathway

Caption: this compound-induced intrinsic apoptosis pathway.

Conclusion and Future Directions

The available literature strongly suggests that camphor is a key bioactive component in many Juniperus species, contributing significantly to their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. While much of the quantitative data pertains to the essential oils as a whole, the consistent presence of camphor in active oils points to its therapeutic potential.

Future research should focus on isolating camphor from various Juniperus species and conducting bioactivity assays on the pure compound to determine its specific IC50 values and elucidate its precise mechanisms of action on signaling pathways such as NF-κB and apoptosis-related pathways. Furthermore, studies correlating the percentage of camphor in different juniper essential oils with their observed bioactivity would provide more definitive evidence of its role and could lead to the standardization of these oils for medicinal applications. Such focused research will be invaluable for the development of new, natural-origin drugs and therapeutic agents.

References

- 1. osti.gov [osti.gov]

- 2. Chemical composition and antibacterial activities of Juniperus horizontalis essential oil [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. aimspress.com [aimspress.com]

- 5. Chemodiversity and Bioactivity of the Essential Oils of Juniperus and Implication for Taxonomy [mdpi.com]

- 6. Chemodiversity and Bioactivity of the Essential Oils of Juniperus and Implication for Taxonomy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agrojournal.org [agrojournal.org]

- 8. revues.imist.ma [revues.imist.ma]

- 9. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Crosstalk between autophagy and apoptosis induced by camphor in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Essential Oils and Extracts of Juniperus macrocarpa Sm. and Juniperus oxycedrus L.: Comparative Phytochemical Composition and Anti-Proliferative and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Juniper Camphor in Serum using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract